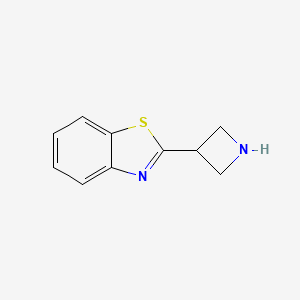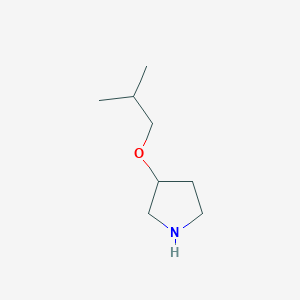
2-(1-Aminocyclobutyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclobutyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a cyclobutylamine under specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
化学反応の分析
Types of Reactions
2-(1-Aminocyclobutyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where an amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
科学的研究の応用
2-(1-Aminocyclobutyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly efflux pumps in bacteria.
Medicine: Investigated for its potential as an adjuvant in antimicrobial therapies to combat antibiotic resistance.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The primary mechanism of action of 2-(1-Aminocyclobutyl)pyrimidin-4-amine involves its binding to efflux pumps in bacteria. By binding to these proteins, the compound inhibits their function, thereby preventing the bacteria from expelling antibiotics. This increases the susceptibility of bacteria to antibiotics and enhances the effectiveness of antimicrobial therapies .
類似化合物との比較
Similar Compounds
- 4-(3-Aminocyclobutyl)pyrimidin-2-amine
- 4-(3-Aminocyclobutyl)pyrimidin-5-amine
Uniqueness
2-(1-Aminocyclobutyl)pyrimidin-4-amine is unique due to its specific binding affinity to efflux pumps, which distinguishes it from other similar compounds. Its ability to form colloidal aggregates that do not bind specifically to AcrA makes it a compound of interest for further research and development .
特性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC名 |
2-(1-aminocyclobutyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-6-2-5-11-7(12-6)8(10)3-1-4-8/h2,5H,1,3-4,10H2,(H2,9,11,12) |
InChIキー |
KOWNCKFHVYMYGC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=NC=CC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



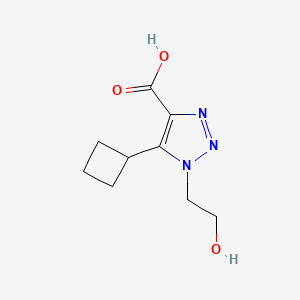
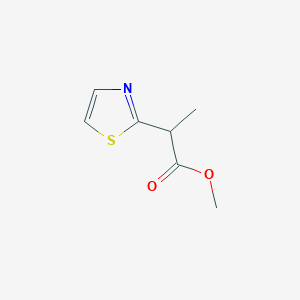
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
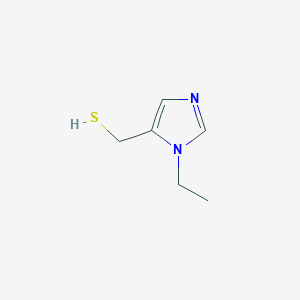
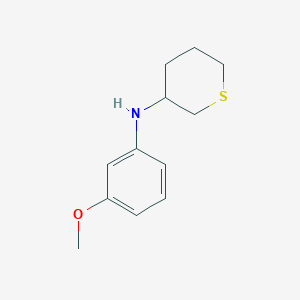
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)
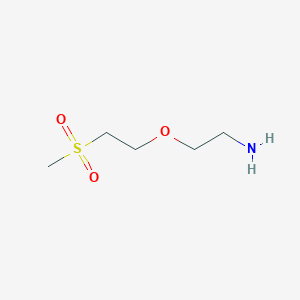
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309621.png)
![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)
